2-(2H-Tetrazol-2-yl)ethanamine
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Overview
Description
2-(2H-Tetrazol-2-yl)ethanamine is an organic compound that belongs to the class of tetrazoles. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2H-Tetrazol-2-yl)ethanamine typically involves the reaction of ethylenediamine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate azide, which then cyclizes to form the tetrazole ring . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can lead to higher efficiency and lower production costs .
Chemical Reactions Analysis
Types of Reactions
2-(2H-Tetrazol-2-yl)ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted tetrazoles, amines, and nitro compounds. These products have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
2-(2H-Tetrazol-2-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as a bioisostere, which can mimic the properties of other functional groups in biological systems.
Industry: The compound is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation
Mechanism of Action
The mechanism of action of 2-(2H-Tetrazol-2-yl)ethanamine involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, which makes it a versatile ligand in coordination chemistry. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(2H-Tetrazol-5-yl)ethanamine
- 2-(1H-Tetrazol-5-yl)ethanamine
- 2-(2H-Tetrazol-2-yl)benzoic acid
Uniqueness
2-(2H-Tetrazol-2-yl)ethanamine is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C3H7N5 |
---|---|
Molecular Weight |
113.12 g/mol |
IUPAC Name |
2-(tetrazol-2-yl)ethanamine |
InChI |
InChI=1S/C3H7N5/c4-1-2-8-6-3-5-7-8/h3H,1-2,4H2 |
InChI Key |
MVUXXHVOQXOIKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN(N=N1)CCN |
Origin of Product |
United States |
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